molecular formula C9H8N4O2S B11769541 2-Hydrazinyl-4-(2-nitrophenyl)thiazole

2-Hydrazinyl-4-(2-nitrophenyl)thiazole

Cat. No.: B11769541
M. Wt: 236.25 g/mol
InChI Key: COOOGXSSGFKCGW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-nitrophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a hydrazinyl group at the 2-position and a nitrophenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole typically involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-Hydrazinyl-4-(2-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-Hydrazinyl-4-(2-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

2-Hydrazinyl-4-(2-nitrophenyl)thiazole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, substituted with a hydrazine group and a nitrophenyl moiety. The synthesis typically involves the reaction of thiosemicarbazide with α-halocarbonyl compounds such as phenacyl bromide. This reaction pathway allows for the production of high-purity compounds, verified through spectroscopic techniques like NMR and mass spectrometry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that derivatives of this compound can inhibit various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against common pathogens:

Compound NamePathogenMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundCandida albicans100
This compoundEscherichia coli75

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. For instance, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and NIH/3T3 (normal fibroblast cells). A study reported that one derivative exhibited an IC50 value of 125 µg/mL against MCF-7 cells while showing low toxicity towards NIH/3T3 cells (IC50 > 500 µg/mL) .

Case Studies

  • Antimycobacterial Activity : A study synthesized acetylene-containing derivatives of 2-hydrazinyl-4-thiazole and evaluated their activity against Mycobacterium tuberculosis. Among the tested compounds, several demonstrated significant inhibition with MIC values ranging from 50 to 100 µg/mL, suggesting potential as new antitubercular agents .
  • Antifungal Activity : Another study focused on thiazolyl hydrazone derivatives, including those based on this compound. Compounds were tested against Candida utilis, with some exhibiting MIC values lower than standard antifungal treatments like fluconazole .

The biological activity of this compound can be attributed to its structural features:

  • Hydrazine Group : Known for its reactivity, it may facilitate interactions with biological targets.
  • Nitrophenyl Moiety : Enhances lipophilicity, allowing better penetration into cell membranes.

Molecular docking studies have suggested that these compounds interact effectively with enzymes involved in microbial metabolism, providing insights into their mechanism of action .

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

[4-(2-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H8N4O2S/c10-12-9-11-7(5-16-9)6-3-1-2-4-8(6)13(14)15/h1-5H,10H2,(H,11,12)

InChI Key

COOOGXSSGFKCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

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